molecular formula C20H14ClN5O3 B3742057 N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

Cat. No.: B3742057
M. Wt: 407.8 g/mol
InChI Key: ANIFZNGNMPUHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It also inhibits the activity of NF-κB, a signaling pathway that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have a low toxicity profile in vitro.

Advantages and Limitations for Lab Experiments

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has several advantages for lab experiments. It has a high purity level and can be easily synthesized using standard laboratory techniques. It also has a low toxicity profile, making it suitable for in vitro experiments. However, its low solubility in water can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide. One direction is to study its potential use as a fluorescent probe in biological imaging. Another direction is to investigate its anti-inflammatory properties in vivo. Additionally, further studies are needed to determine its potential use in combination with other anti-cancer drugs.

Scientific Research Applications

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it inhibits the growth of cancer cells by inducing apoptosis. It has also been studied for its anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as a fluorescent probe in biological imaging.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3/c1-12-10-18-19(24-25(23-18)15-8-4-14(21)5-9-15)11-17(12)22-20(27)13-2-6-16(7-3-13)26(28)29/h2-11H,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIFZNGNMPUHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide
Reactant of Route 2
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide
Reactant of Route 3
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.